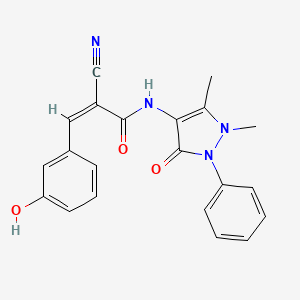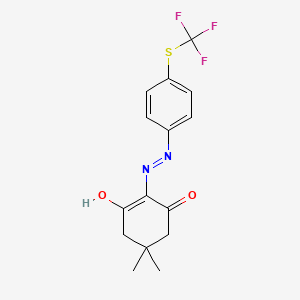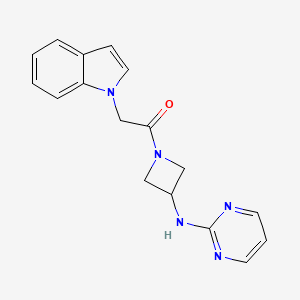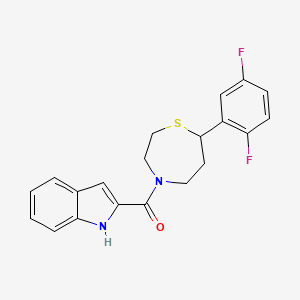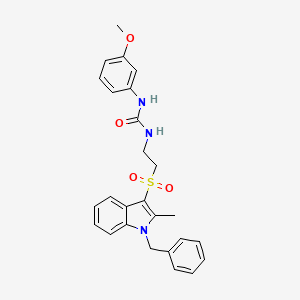
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the urea family and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structure
- Synthesis and Crystal Structure Analysis : The compound's synthesis and crystal structure were characterized using various techniques like NMR, X-ray diffraction, and ESI-MS. It was found to crystallize in the monoclinic space group with specific cell dimensions (Hu et al., 2018).
Antitumor Activities
- Evaluation of Antitumor Potential : The antitumor activity of this compound was assessed using the MTT assay, and its potencies in the CDK4 target were rationalized by docking into the CDK4 protein to analyze interactions with active site residues (Hu et al., 2018).
Chemical Reactions and Interactions
- Reactivity and Functional Analysis : The compound's reactivity and interactions in various chemical contexts were explored, including in the formation of ureas and their involvement in different chemical reactions, as evidenced by studies on similar compounds (Akhtar et al., 1977).
Environmental Impact and Degradation
- Soil Degradation Study : Though not directly on the same compound, studies on similar sulfonylurea herbicides provided insights into their degradation and environmental impact in soil, highlighting the biological processes involved in their degradation (Dinelli et al., 1998).
Biochemical Evaluation
- Antioxidant Activity Evaluation : The antioxidant activities of compounds structurally similar to 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea were examined, providing a basis for evaluating its potential biochemical applications (George et al., 2010).
properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-19-25(23-13-6-7-14-24(23)29(19)18-20-9-4-3-5-10-20)34(31,32)16-15-27-26(30)28-21-11-8-12-22(17-21)33-2/h3-14,17H,15-16,18H2,1-2H3,(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYRQORQGKLLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


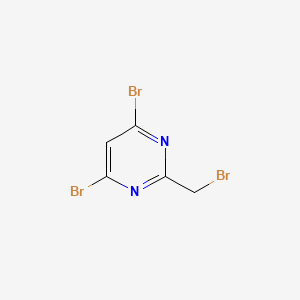
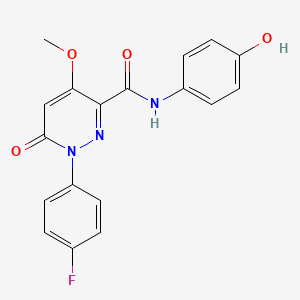

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)
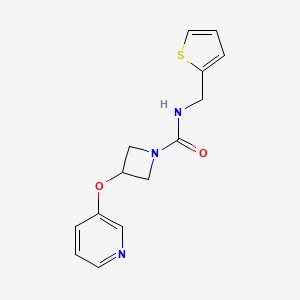
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2366089.png)
